1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea
Description
1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea is a thiourea derivative featuring a complex heterocyclic architecture. Its structure includes a 3-chloro-5-(trifluoromethyl)pyridinyl moiety linked to an indole ring via an acetyl group, further connected to a phenylthiourea unit.
Properties
IUPAC Name |
1-[[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N5OS/c24-18-11-15(23(25,26)27)12-28-21(18)32-13-14(17-8-4-5-9-19(17)32)10-20(33)30-31-22(34)29-16-6-2-1-3-7-16/h1-9,11-13H,10H2,(H,30,33)(H2,29,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMMZZRFRFWCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the pharmaceutical and agrochemical industries. They are thought to interact with various targets, depending on their specific structure and the presence of additional functional groups.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its density, may influence its bioavailability.
Biological Activity
1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The compound features a thiourea moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl-pyridine and indole groups contributes to its pharmacological profile.
Antibacterial Activity
Thiourea derivatives have shown significant antibacterial properties. A study highlighted that compounds with similar structures exhibited potent activity against various pathogenic bacteria, suggesting that 1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea may also possess similar effects due to its structural characteristics .
Anticancer Activity
Research has demonstrated that thiourea derivatives can target specific molecular pathways involved in cancer progression. For instance, derivatives have shown IC50 values ranging from 1.29 to 20 µM against different cancer cell lines, indicating promising anticancer potential . The compound's ability to inhibit angiogenesis and alter cancer cell signaling pathways is particularly noteworthy.
Data Table of Biological Activities
Case Studies and Research Findings
- Antibacterial Study : In a SAR (Structure-Activity Relationship) study, various thiourea derivatives were synthesized and tested against a panel of pathogenic bacteria. The results indicated that modifications on the thiourea structure significantly influenced antibacterial potency .
- Anticancer Efficacy : A series of thiourea derivatives were evaluated for their anticancer activity against pancreatic and breast cancer cell lines. The findings revealed that certain derivatives had low micromolar IC50 values, indicating strong potential for development as anticancer agents .
- Inflammation Model : In vitro studies demonstrated that some thiourea derivatives exhibited anti-inflammatory effects by inhibiting NF-kB signaling pathways in human chondrosarcoma cells, suggesting a mechanism through which these compounds can exert their effects .
Comparison with Similar Compounds
Compound A : 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide (CAS 339099-35-3)
- Molecular Formula : C23H17ClF3N5OS
- Molecular Weight : 503.93 g/mol
- Key Features: Shares the indolyl-pyridinyl core with the target compound. Higher molecular weight compared to simpler analogs, likely influencing solubility and membrane permeability .
Compound B : 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(4-methoxyphenyl)thiourea (CAS 722461-07-6)
- Molecular Formula : C14H12ClF3N4OS
- Molecular Weight : 376.79 g/mol
- Key Features :
- Retains the pyridinyl-thiourea backbone but lacks the indolyl-acetyl group.
- Incorporates a 4-methoxyphenyl substituent, which may improve lipophilicity compared to unsubstituted phenyl groups.
- Smaller molecular size could enhance metabolic stability but reduce target affinity due to the absence of the indole moiety .
Compound C : 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetamide (CAS 303152-92-3)
- Molecular Formula : C16H11ClF3N3O
- Molecular Weight : 353.73 g/mol
- Key Features :
Comparative Data Table
Physicochemical and Functional Implications
- Thiourea vs. Acetamide: The thiourea group in the target compound and Compound A provides hydrogen-bond donor/acceptor sites, critical for target engagement in enzyme inhibition.
- Substituent Effects : The 4-methoxyphenyl group in Compound B introduces electron-donating effects, which could alter electronic distribution and solubility compared to the target’s unsubstituted phenyl group .
- Molecular Weight Trends : Higher molecular weights (e.g., Compound A vs. Compound C) correlate with increased steric hindrance, possibly affecting absorption and distribution in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
